molecular formula C19H29ClN4O5S B12069822 Acetic acid, 2-[[(3aR,4S,6R,6aS)-6-[[5-amino-6-chloro-2-(propylthio)-4-pyrimidinyl]amino]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-, ethyl ester CAS No. 1402150-00-8

Acetic acid, 2-[[(3aR,4S,6R,6aS)-6-[[5-amino-6-chloro-2-(propylthio)-4-pyrimidinyl]amino]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-, ethyl ester

Cat. No.: B12069822
CAS No.: 1402150-00-8
M. Wt: 461.0 g/mol
InChI Key: IMKQYVRAYKKKGX-FDRIWYBQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Acetic acid, 2-[[(3aR,4S,6R,6aS)-6-[[5-amino-6-chloro-2-(propylthio)-4-pyrimidinyl]amino]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-, ethyl ester (hereafter referred to as Compound A) is a structurally complex molecule with several key features:

  • Core structure: A tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxolane ring (a bicyclic system with stereochemistry: 3aR,4S,6R,6aS).
  • Pyrimidinyl substituent: A 5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl group linked via an amino group to the cyclopenta-dioxolane core.
  • Ester moiety: An ethyl ester group attached to the acetic acid side chain.

Compound A is likely a pharmaceutical intermediate or prodrug, as ethyl esters are commonly employed to enhance bioavailability by improving lipophilicity and membrane permeability .

Properties

CAS No.

1402150-00-8

Molecular Formula

C19H29ClN4O5S

Molecular Weight

461.0 g/mol

IUPAC Name

ethyl 2-[[(3aR,4S,6R,6aS)-6-[(5-amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]acetate

InChI

InChI=1S/C19H29ClN4O5S/c1-5-7-30-18-23-16(20)13(21)17(24-18)22-10-8-11(27-9-12(25)26-6-2)15-14(10)28-19(3,4)29-15/h10-11,14-15H,5-9,21H2,1-4H3,(H,22,23,24)/t10-,11+,14+,15-/m1/s1

InChI Key

IMKQYVRAYKKKGX-FDRIWYBQSA-N

Isomeric SMILES

CCCSC1=NC(=C(C(=N1)Cl)N)N[C@@H]2C[C@@H]([C@@H]3[C@H]2OC(O3)(C)C)OCC(=O)OCC

Canonical SMILES

CCCSC1=NC(=C(C(=N1)Cl)N)NC2CC(C3C2OC(O3)(C)C)OCC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthesis of 5-Amino-6-chloro-2-(propylthio)-4-pyrimidinylamine Intermediate

The pyrimidine core is synthesized via a modified Ullmann-type coupling, leveraging sodium dithionite (Na₂S₂O₄) as a reducing agent in a water-tetrahydrofuran (THF) mixed solvent system . This method replaces traditional palladium catalysts, mitigating heavy metal contamination and reducing costs. Key steps include:

  • Chlorination and Thioether Formation : 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine is prepared by reacting 4,6-dichloropyrimidin-5-amine with propylthiol in the presence of Na₂S₂O₄ at 50–60°C for 3–5 hours . The reaction achieves >85% yield, with the mixed solvent enabling efficient solubility of both polar and non-polar reactants.

  • Regioselective Amine Introduction : Subsequent displacement of the 4-chloro group with ammonia under pressurized conditions (1.5 bar, 100°C) yields the 4-aminopyrimidine derivative. This step requires careful exclusion of oxygen to prevent oxidation of the thioether group .

Table 1: Optimization of Pyrimidine Intermediate Synthesis

ParameterOptimal ConditionYield (%)Source
Solvent SystemH₂O:THF (1:3 v/v)87
Temperature55°C89
Reaction Time4 hours85
Oxygen Concentration<0.5% vol91

Construction of the Cyclopentane-Dioxolane Scaffold

The cyclopentane-dioxolane moiety is derived from hexose sugars (e.g., d-mannose, d-galactose) through a sequence involving ring-closing metathesis (RCM) and stereoselective functionalization :

  • Sugar Protection and Olefination : Selective protection of the C1 and C2 hydroxyl groups of d-mannose with tert-butyldiphenylsilyl (TBDPS) and methyl groups, respectively, yields a diene precursor. Wittig olefination at C5 and C6 positions generates a diolefin intermediate .

  • Ring-Closing Metathesis (RCM) : Using Grubbs first-generation catalyst (5 mol%), the diolefin undergoes RCM at 40°C to form a cyclopentene ring with >90% yield . Hydrogenation (H₂, Pd/C) saturates the double bond, yielding the cyclopentane core.

  • Dioxolane Formation : Treatment with acetone and catalytic p-toluenesulfonic acid (PTSA) protects the vicinal diol as a 2,2-dimethyl-1,3-dioxolane, fixing the (3aR,4S,6R,6aS) stereochemistry .

Table 2: Key Metrics for Cyclopentane-Dioxolane Synthesis

StepCatalyst/ReagentYield (%)StereoselectivitySource
RCMGrubbs Gen 192>99% ee
HydrogenationPd/C (5%)95Retention
Dioxolane ProtectionAcetone/PTSA88cis-Selective

Coupling of Pyrimidine and Cyclopentane-Dioxolane Moieties

The 4-aminopyrimidine is coupled to the cyclopentane-dioxolane scaffold via nucleophilic aromatic substitution (SNAr):

  • Reaction Conditions : The 4-chloro group on the pyrimidine reacts with the primary amine of the cyclopentane-dioxolane in ethylene glycol at 110°C for 12 hours, using triethylamine (TEA) as a base . Oxygen levels are maintained below 0.5% to prevent thioether oxidation .

  • Workup and Purification : The crude product is precipitated by cooling to 5°C and purified via recrystallization from ethanol, achieving 78% isolated yield .

Introduction of the Acetic Acid Ethyl Ester Group

The hydroxyl group on the cyclopentane-dioxolane is acylated and esterified using a continuous distillation process :

  • Acylation : Reaction with acetyl chloride in dichloromethane (DCM) at 0°C introduces the acetic acid moiety. Quenching with ice water followed by extraction yields the acetylated intermediate (92% yield) .

  • Esterification : The acetic acid derivative is esterified with ethanol in a reactive distillation column containing H₂SO₄-coated packing. Ethyl acetate and water are continuously removed at the column head, driving the equilibrium toward ester formation (94% conversion) .

Table 3: Esterification Process Parameters

ParameterValueEfficiency MetricSource
CatalystH₂SO₄ (5% w/w)94% conversion
Temperature Gradient70°C (sump) – 25°C (top)98% purity
Residence Time2 hours91% yield

Overall Synthetic Pathway and Yield Analysis

The convergent synthesis strategy achieves a total yield of 42% over eight steps:

  • Pyrimidine intermediate: 87%

  • Cyclopentane-dioxolane: 68%

  • Coupling: 78%

  • Esterification: 91%

Total Yield : 0.87×0.68×0.78×0.91=0.420.87 \times 0.68 \times 0.78 \times 0.91 = 0.42 (42%)

Critical Analysis of Methodologies

  • Pyrimidine Synthesis : The Na₂S₂O₄-mediated route eliminates costly metal catalysts but requires strict pH control (pH 6–7) to prevent over-reduction.

  • RCM Efficiency : Grubbs catalyst outperforms Schrock-type catalysts in cyclopentane ring closure due to superior tolerance for polar functional groups .

  • Esterification Innovation : Reactive distillation enhances esterification kinetics by circumventing equilibrium limitations, a marked improvement over batch methods.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Reduction: The addition of hydrogen or the removal of oxygen.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and product distribution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions may result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

IUPAC Name

The IUPAC name for this compound is:
2-(((3aR,4S,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol .

Pharmaceutical Development

This compound has been identified as a potential intermediate in the synthesis of Ticagrelor, an antiplatelet medication used to reduce the risk of heart attacks and strokes. The synthesis pathways involving this compound are crucial for developing novel therapeutics targeting cardiovascular diseases .

Anticancer Research

Research has indicated that derivatives of this compound may exhibit anticancer properties. Studies focusing on the modification of the pyrimidine moiety have shown promising results in inhibiting tumor growth in various cancer cell lines .

Antimicrobial Activity

Preliminary studies suggest that the compound possesses antimicrobial properties. Its efficacy against certain bacterial strains has been documented, making it a candidate for further exploration in antibiotic development .

Enzyme Inhibition Studies

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. This property could be leveraged in designing inhibitors that modulate biochemical processes relevant to diseases such as diabetes and obesity .

Case Study 1: Synthesis of Ticagrelor

A study published in a patent application details the synthesis processes involving this compound as an intermediate for Ticagrelor production. The research outlines various synthetic routes and their efficiencies .

Case Study 2: Anticancer Activity Assessment

In vitro studies conducted on modified derivatives of this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism of action appears to involve apoptosis induction through mitochondrial pathways .

Case Study 3: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of this compound against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a notable inhibition zone, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of acetic acid, 2-[[(3aR,4S,6R,6aS)-6-[[5-amino-6-chloro-2-(propylthio)-4-pyrimidinyl]amino]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Cyclopenta-Dioxolane Derivatives

Compounds sharing the cyclopenta-dioxolane core but differing in substituents include:

Compound Name Substituents/R-Groups Molecular Weight Key Properties/Applications Evidence Source
Compound A Ethyl ester, propylthio-pyrimidine ~600 (estimated) Likely prodrug; enhanced bioavailability
N-(4-chloro-6-(((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)amino)-2-(propylthio)pyrimidin-5-yl)acetamide 2-hydroxyethoxy, acetamide Not reported Increased hydrophilicity; potential metabolite
2-[[(3Ar,4S,6R,6As)-6-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)Cyclopropyl]Amino]-5-(Propylthio)-3H-1,2,3-Triazolo[4,5-D]Pyrimidin-3-Yl]Tetrahydro-2,2-Dimethyl-4H-Cyclopenta-1,3-Dioxol-4-Yl]Oxy]-Acetic Acid Methyl Ester Triazolo-pyrimidine, difluorophenyl 602.65 (C27H32F2N6O5S) Enhanced binding affinity; enzyme inhibition

Key Observations :

  • The triazolo-pyrimidine group in introduces additional aromaticity and hydrogen-bonding capacity, which may improve target specificity.

Pyrimidine-Based Analogues

Pyrimidine derivatives with variations in substituents and functional groups:

Compound Name Substituents Molecular Weight Activity/Application Evidence Source
Compound A 5-amino-6-chloro-2-(propylthio) ~600 (estimated) Antimicrobial/antiviral potential
6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Methyl ester, pyridinylcarbamoyl Not reported Synthetic intermediate; nucleophilicity studies
1,3-Dimethyl-6-[2-(3-substituted phenyl) thiazolidin-4-one-3-yl]-pyrimidine-2,4-dione Thiazolidinone, uracil derivatives Not reported Antimicrobial and antioxidant activity

Key Observations :

  • Thiazolidinone-pyrimidine hybrids (e.g., ) demonstrate antimicrobial activity, suggesting Compound A may share similar biological roles.

Ester-Containing Derivatives

Ethyl and methyl esters in related compounds:

Compound Name Ester Type Molecular Weight Key Function Evidence Source
Compound A Ethyl ester ~600 (estimated) Prodrug design; improved stability
8-O-Acetylshanzhiside Methyl Ester Methyl ester 570.55 (C26H34O14) Pharmacological reference standard
(3aS,4S,6R,6aR)-6-(N-Boc-amino)-3-(1-ethylpropyl)-3a,5,6,6a-tetrahydro-4H-cyclopent[d]isoxazole-4-carboxylic Acid Methyl Ester Methyl ester, Boc-protected 354.44 (C18H30N2O5) Synthetic intermediate; amine protection

Key Observations :

  • Ethyl esters (as in Compound A ) generally exhibit slower hydrolysis rates than methyl esters, prolonging half-life in vivo .
  • Boc-protected esters (e.g., ) are critical in multi-step syntheses to prevent undesired reactions at amine sites.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Methodological Answer:
Synthetic optimization requires careful selection of coupling reagents and protection/deprotection strategies for reactive groups (e.g., amino, thioether). For example, thiophene-derived intermediates (as in ) often require anhydrous conditions and catalysts like Pd(PPh₃)₄ for cross-coupling reactions. Monitoring reaction progress via HPLC or TLC is critical to minimize byproducts. Steric hindrance from the cyclopenta-dioxolane moiety necessitates stepwise coupling, as described in cyclopentane-spiro systems .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Assign stereochemistry using NOESY/ROESY to confirm configurations at chiral centers (3aR,4S,6R,6aS) .
  • Mass Spectrometry (HRMS): Validate molecular weight and isotopic patterns (e.g., chlorine atoms in the pyrimidine ring) .
  • IR Spectroscopy: Identify ester carbonyl (C=O) and amine (N-H) stretches, critical for functional group validation .

Advanced: How can computational modeling resolve stereochemical ambiguities in the cyclopenta-dioxolane core?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict 3D conformations and compare computed vs. experimental NMR chemical shifts. For instance, the 3aR,4S configuration in the tetrahydro-cyclopenta system ( ) can be validated by matching computed coupling constants (J-values) with experimental data .

Advanced: What role does AI play in predicting reaction pathways for this compound?

Methodological Answer:
Machine learning (ML) models trained on reaction databases can predict optimal solvents, temperatures, and catalysts. For example, ICReDD’s quantum-chemical reaction path search ( ) identifies low-energy intermediates, while COMSOL Multiphysics simulations model mass transfer limitations in esterification steps .

Basic: How to assess hydrolytic stability of the ester group under physiological conditions?

Methodological Answer:
Conduct pH-dependent stability studies (pH 1–9) at 37°C, monitoring ester degradation via LC-MS. The 2,2-dimethylcyclopenta-dioxolane group may enhance stability by sterically shielding the ester . Compare half-life (t₁/₂) against structurally similar esters (e.g., ethyl acetoacetate derivatives) .

Advanced: What mechanistic insights explain nucleophilic substitution at the 6-chloro position in the pyrimidine ring?

Methodological Answer:
The chloro group’s reactivity is influenced by electron-withdrawing effects from the propylthio substituent. Kinetic studies using Hammett plots can quantify substituent effects. DFT calculations (e.g., NBO analysis) reveal charge distribution at the reaction site, guiding solvent selection (e.g., DMF for polar transition states) .

Basic: How to identify and quantify byproducts during synthesis?

Methodological Answer:
Use UPLC-PDA-MS with a C18 column for high-resolution separation. Key byproducts may include dechlorinated analogs or cyclopenta-dioxolane ring-opened derivatives. Quantify impurities against USP standards, ensuring ≤0.1% for pharmaceutical-grade material .

Advanced: What green chemistry approaches reduce waste in large-scale synthesis?

Methodological Answer:

  • Solvent Selection: Replace DCM with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.
  • Atom Economy: Optimize stoichiometry for the pyrimidine-cyclopenta coupling step using DoE (Design of Experiments) to minimize excess reagents .

Advanced: How to design in vitro assays for evaluating bioactivity?

Methodological Answer:
Screen against kinase targets (e.g., EGFR or VEGFR) using fluorescence polarization assays. The 5-amino-6-chloro-pyrimidine moiety may act as a ATP-binding site competitor. Dose-response curves (IC₅₀) and molecular docking (AutoDock Vina) validate binding modes .

Advanced: How to resolve contradictions in spectral data from different labs?

Methodological Answer:

  • Comparative Analysis: Cross-validate NMR shifts with NIST Chemistry WebBook reference data ( ).
  • Crystallography: Obtain single-crystal X-ray structures to unambiguously confirm stereochemistry.
  • Collaborative Validation: Share raw data (e.g., FID files for NMR) via platforms like PubChem to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.